![molecular formula C16H11N3O2 B2497512 N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide CAS No. 2418714-78-8](/img/structure/B2497512.png)
N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide is not fully understood. However, studies have suggested that it may act as an inhibitor of protein kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream targets, thereby inhibiting the kinase activity.
Biochemical and Physiological Effects:
Studies have shown that N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide has biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In addition, it has been shown to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide in lab experiments is its potential as an inhibitor of protein kinases. This makes it a useful tool for studying the role of protein kinases in various cellular processes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide. One direction is to study its potential as an antitumor agent in preclinical models. Another direction is to investigate its potential as an inhibitor of specific protein kinases involved in various diseases such as cancer and inflammation. Furthermore, the synthesis of analogs of N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide may lead to the discovery of compounds with improved potency and selectivity.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide involves the reaction of 2-furylcarboxaldehyde with 2-cyanomethylquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide under reflux conditions. The product is obtained as a yellow solid after purification by column chromatography.
Scientific Research Applications
N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been studied for its potential as an inhibitor of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
N-(cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c17-7-8-18-16(20)12-10-14(15-6-3-9-21-15)19-13-5-2-1-4-11(12)13/h1-6,9-10H,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDKCZJHWTGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-2-(furan-2-yl)quinoline-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.